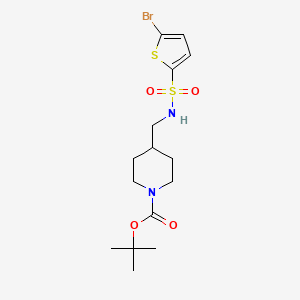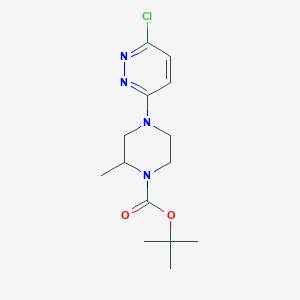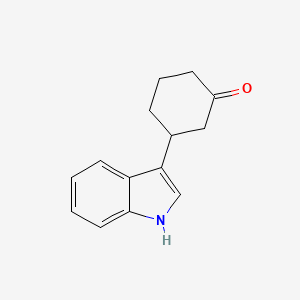
Methyl 2-(7-fluoro-1H-indol-3-yl)acetate
Übersicht
Beschreibung
Methyl 2-(7-fluoro-1H-indol-3-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 7th position of the indole ring, which can influence its chemical and biological properties.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, show high-affinity binding to many receptors . They are considered “privileged structures” in pharmaceutical chemistry .
Mode of Action
It’s worth noting that fluorinated indole derivatives have been found to inhibit hiv-1 , and some have shown promising anticancer activities .
Biochemical Pathways
Indole-3-acetic acid (IAA) methyltransferase (IAMT) is a member of the SABATH family that modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group . Methyl 7-Fluoroindole-3-acetate could potentially be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that the gut microbiota is involved in the bioconversion of indoles from tryptophan .
Result of Action
Some fluorinated indole derivatives have demonstrated notable cytotoxicity, indicating that they induced apoptosis in certain cell lines .
Action Environment
The action environment can significantly influence the efficacy and stability of Methyl 7-Fluoroindole-3-acetate. For instance, the gut microbiota plays a crucial role in the metabolism of indoles .
Biochemische Analyse
Biochemical Properties
Methyl 7-Fluoroindole-3-acetate is a derivative of indole, a signaling molecule produced by both bacteria and plants . It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, can be methylated by the enzyme indole-3-acetic acid methyltransferase (IAMT), a member of the SABATH family . This suggests that Methyl 7-Fluoroindole-3-acetate may also interact with similar enzymes and proteins.
Cellular Effects
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that Methyl 7-Fluoroindole-3-acetate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of Methyl 7-Fluoroindole-3-acetate is not fully known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, indole derivatives are considered “privileged structures” as they show high-affinity binding to many receptors .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have long-term effects on cellular function
Dosage Effects in Animal Models
It has been found that oral supplementation of the gut microbial metabolite indole-3-acetate can alleviate diet-induced steatosis and inflammation in mice .
Metabolic Pathways
Methyl 7-Fluoroindole-3-acetate is likely involved in metabolic pathways related to indole derivatives. For instance, indole can be converted into halogenated and oxygenated derivatives through biocatalytic approaches .
Transport and Distribution
It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-fluoro-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 7-fluoroindole and methyl bromoacetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(7-fluoro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 2-(7-fluoro-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Lacks the fluorine atom, which may result in different biological activities.
Methyl 2-(5-fluoro-1H-indol-3-yl)acetate: Fluorine atom at a different position, potentially altering its chemical and biological properties.
Methyl 2-(7-chloro-1H-indol-3-yl)acetate: Chlorine instead of fluorine, which can affect its reactivity and interactions
Uniqueness
The presence of the fluorine atom at the 7th position in methyl 2-(7-fluoro-1H-indol-3-yl)acetate makes it unique compared to other indole derivatives. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
methyl 2-(7-fluoro-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEUIFNTOWAJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856870 | |
| Record name | Methyl (7-fluoro-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268340-21-1 | |
| Record name | Methyl (7-fluoro-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B3046604.png)




![Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-](/img/structure/B3046613.png)
![N-benzyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3046614.png)



